REACTION_CXSMILES
|
C(OC([NH:11]/[C:12](=[CH:17]\[C:18]1[C:19]([Cl:25])=[N:20][CH:21]=[CH:22][C:23]=1I)/[C:13]([O:15][CH3:16])=[O:14])=O)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].N1CCC[C@H]1C(O)=O>O1CCOCC1.[Cu]I>[Cl:25][C:19]1[C:18]2[CH:17]=[C:12]([C:13]([O:15][CH3:16])=[O:14])[NH:11][C:23]=2[CH:22]=[CH:21][N:20]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
11.46 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)N\C(\C(=O)OC)=C/C=1C(=NC=CC1I)Cl
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Name
|
|
Quantity
|
10.05 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.558 g
|
Type
|
reactant
|
Smiles
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N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
CuI
|
Quantity
|
0.462 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was degassed (3× pump/N2)
|
Type
|
TEMPERATURE
|
Details
|
then heated to reflux
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Type
|
TEMPERATURE
|
Details
|
at reflux overnight the mixture
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with Et2O/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1C=C(N2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |